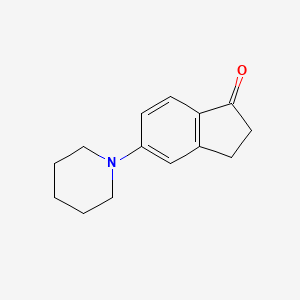

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one

説明

特性

IUPAC Name |

5-piperidin-1-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14-7-4-11-10-12(5-6-13(11)14)15-8-2-1-3-9-15/h5-6,10H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDOOBZPUJXLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623626 | |

| Record name | 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808756-85-6 | |

| Record name | 2,3-Dihydro-5-(1-piperidinyl)-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808756-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Base-Catalyzed Condensation Method

One straightforward and reported method involves the condensation of 2,3-dihydro-1H-inden-1-one with a piperidinyl-substituted benzaldehyde under basic conditions:

Procedure : A mixture of 2,3-dihydro-1H-inden-1-one and 4-(piperidin-1-yl)benzaldehyde is dissolved in methanol. To this, a 30% sodium hydroxide solution is added, and the reaction mixture is stirred at room temperature for approximately 5 hours.

Workup : Upon completion (monitored by TLC), the reaction mixture is poured into crushed ice and neutralized with concentrated hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Outcome : This yields the title compound as light yellow crystals.

This method leverages an aldol-type condensation between the ketone and aldehyde functionalities facilitated by a strong base, enabling the formation of the piperidinyl-substituted indenone derivative in a relatively straightforward manner.

Multi-Step Synthesis via Aldol Condensation and Hydrogenation (Donepezil-Related Route)

Another detailed approach, inspired by donepezil analog synthesis, involves a multi-step process to obtain the 5-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-one scaffold:

Step 1: Preparation of Indanone Intermediate

- Cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid using p-toluenesulfonic acid and phosphorus pentoxide at 120 °C yields 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one with high yield (~87%).

Step 2: Aldol Condensation

- The aldehyde derivative of Boc-protected piperidine-4-carboxaldehyde (obtained via Swern oxidation of N-Boc-4-piperidinemethanol) is reacted with the indanone intermediate under basic conditions (NaH in THF) to afford the aldol adduct with ~84% yield.

Step 3: Hydrogenation and Deprotection

- The aldol adduct undergoes catalytic hydrogenation using palladium on carbon under hydrogen atmosphere for 20 minutes, followed by acidic removal of the Boc protecting group, yielding the piperidinyl indenone intermediate in ~91% yield.

Step 4: Coupling with Lipoic Acid (Optional for Hybrids)

- The amine intermediate can be coupled with lipoic acid using benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine in dichloromethane to yield conjugated hybrids.

This synthetic route is well-documented in the literature for the preparation of donepezil-like molecules and related hybrids, providing a robust method to access the this compound moiety with good yields and purity.

Summary Table of Preparation Methods

Research Findings and Notes

The base-catalyzed condensation method is a classical approach yielding the target compound as crystalline solid suitable for further applications or derivatization.

The multi-step synthesis route allows for structural modifications, such as methoxy substitutions on the indanone ring and coupling with other bioactive moieties like lipoic acid, which can enhance biological activities such as antioxidant and cholinesterase inhibition, relevant in Alzheimer's disease research.

The hydrogenation step requires careful timing (around 20 minutes) to avoid over-reduction or deoxygenation side products.

The use of PyBOP and DIPEA in coupling reactions provides efficient amide bond formation under mild conditions.

Characterization of intermediates and final products typically involves NMR (1H, 13C), IR, and HRMS to confirm structure and purity.

化学反応の分析

Types of Reactions

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of indanone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated piperidine derivatives.

科学的研究の応用

Medicinal Chemistry

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is explored as a potential lead compound in drug discovery due to its promising biological activities:

- Antimicrobial Properties : Studies have indicated that compounds in this class exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MICs) in vitro .

Research has focused on the interaction of this compound with biological targets:

- Mechanism of Action : The piperidine ring allows for interactions with various receptors and enzymes, modulating their activity. The indanone moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Drug Development

The compound is being investigated for its potential use in developing new pharmaceuticals targeting:

- Cancer Therapy : Its structural features make it suitable for modifications aimed at increasing anticancer activity.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the synthesis of specialty chemicals and materials due to its versatile chemical properties.

Case Studies

Several studies have documented the efficacy of derivatives based on this compound:

Case Study 1: Antitubercular Activity

A series of synthesized derivatives were screened against Mycobacterium tuberculosis, revealing several compounds with MIC values as low as 0.5 μmol/L. Molecular docking studies indicated favorable interactions with target enzymes involved in bacterial metabolism .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via receptor-mediated pathways .

作用機序

The mechanism of action of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The indanone moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of indanone derivatives is highlighted below through a comparison of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one with structurally related compounds.

Table 1: Comparative Analysis of Indanone Derivatives

Key Structural and Functional Insights

Substituent Position and Electronic Effects Piperidine vs. Benzylidene-Piperidine: The direct attachment of piperidine at C5 (target compound) confers rigidity and basicity, favoring enzyme active-site interactions. In contrast, benzylidene-linked piperidine (e.g., EGFR inhibitor in ) introduces planar aromaticity, enhancing π-π stacking with kinase domains .

Biological Activity Correlations

- Anti-Inflammatory vs. Anticancer : Chalcone-like derivatives (e.g., 7x in ) with hydroxyl/methoxybenzylidene groups exhibit anti-inflammatory effects via redox modulation, while piperidine-containing analogs () target EGFR-driven cancers due to heterocyclic affinity for ATP-binding pockets .

- AChE Inhibition : Tetrazole-thio derivatives () show mixed inhibition kinetics, likely due to sulfur’s nucleophilic properties and iodine’s hydrophobic interactions with the enzyme’s gorge region .

Synthetic Methodologies Microwave-Assisted Synthesis: and highlight microwave-assisted cyclocondensation for rapid, high-yield synthesis of indanone-piperidine hybrids, reducing reaction times compared to conventional heating . Aldol Condensation: A common method for introducing benzylidene substituents (), though steric hindrance from bulky groups (e.g., piperidine) may require optimized conditions .

Contrasting Pharmacokinetic Properties

- Lipophilicity: Piperidine-substituted indanones (logP ~2–3) are more lipophilic than hydroxyl/methoxy derivatives (logP ~1–2), enhancing blood-brain barrier penetration for CNS targets (e.g., AChE inhibitors) .

- Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethoxy in ) reduce oxidative metabolism, whereas benzylidene groups () may undergo conjugate addition in vivo, shortening half-life .

生物活性

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is an organic compound notable for its unique indene structure featuring a piperidine substituent. This compound, with a molecular formula of C13H15N and a molecular weight of approximately 215.29 g/mol, falls under the class of indanes, specifically 2,3-dihydro-1H-inden-1-one derivatives. Its biological activity is of significant interest due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's structure allows it to interact with various biological targets, which is critical for its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, such as transaminases involved in metabolic pathways. For instance, it has been linked to the inhibition of phosphate-dependent transaminase BioA in Mycobacterium tuberculosis, which is crucial for biotin biosynthesis .

2. Anticancer Potential

Compounds similar to this compound have demonstrated anticancer properties. Research on related indeno[1,2-c]pyrazoles indicates that modifications to the indene structure can lead to effective inhibition of cancer cell proliferation . Specifically, analogs have shown promising results against breast cancer cell lines (MDA-MB-231), enhancing apoptosis and affecting cell cycle progression .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of compounds like this compound. The following table summarizes some structural analogs and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2,3-dihydroinden-1-one | Fluorine substitution on the indene ring | Enhanced lipophilicity and altered reactivity |

| 6-Bromo-2,3-dihydroinden-1-one | Bromine substitution at position 6 | Increased electrophilicity |

| 4-(Piperidin-4-yloxy)-2,3-dihydroinden-1-one | Ether linkage with piperidine | Potentially different pharmacokinetics |

| 5-(Pyridin-4-yl)-2,3-dihydroinden-1-one | Pyridine instead of piperidine | Different receptor interaction profile |

The presence of the piperidine ring in this compound enhances its selectivity towards certain biological targets, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:

Case Study: Synthesis and Evaluation

A study synthesized a series of indeno[1,2-c]pyrazoles based on the indene structure. These compounds were evaluated for their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. The findings indicated that certain derivatives exhibited significant activity at concentrations as low as 10 μM .

Case Study: Molecular Modeling

Molecular modeling studies have suggested that modifications in the substituents attached to the indene core can lead to improved binding affinities for target proteins involved in cancer progression and microbial resistance . This highlights the importance of computational approaches in guiding experimental synthesis.

Q & A

Q. What are the recommended spectroscopic techniques for structural elucidation of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one, and how should data be interpreted?

To confirm the structure, use a combination of NMR (¹H and ¹³C) and X-ray crystallography . For NMR, focus on resolving peaks corresponding to the piperidinyl group (δ 1.5–2.5 ppm for protons) and the indenone moiety (δ 6.5–8.0 ppm for aromatic protons). Cross-validation with X-ray data is critical, as seen in structural analogs where bond angles and torsion angles were resolved using single-crystal diffraction (e.g., triclinic crystal system with parameters a = 9.851 Å, b = 10.755 Å, α = 117.573°) .

Q. What safety protocols should be followed during synthesis and handling?

Refer to GHS guidelines for unclassified but potentially hazardous compounds. Key measures include:

- Use fume hoods and personal protective equipment (PPE) when handling powders or solutions.

- In case of skin contact, immediately rinse with water and seek medical advice if irritation persists .

- Store in airtight containers at RT, away from light and moisture, as recommended for structurally similar dihydroindene derivatives .

Q. How can researchers optimize synthetic routes for this compound?

Start with Knoevenagel condensation or Mannich reactions , which are effective for introducing the piperidinyl group to the indenone core. Monitor reaction progress via TLC and HPLC, adjusting solvent polarity (e.g., acetonitrile/ammonium acetate buffer at pH 6.5) to improve yield . For purity, employ recrystallization in ethanol or dichloromethane .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be resolved?

Contradictions often arise from conformational isomers or residual solvents . For example:

- Piperidinyl ring puckering can lead to split signals; use variable-temperature NMR to distinguish dynamic effects from impurities.

- Compare experimental data with computational models (DFT-based chemical shift predictions) to identify misassignments .

- Cross-check with mass spectrometry to rule out byproducts .

Q. What experimental strategies are effective in studying the compound’s reactivity under catalytic conditions?

Design a DoE (Design of Experiments) approach:

- Vary catalysts (e.g., Pd/C, Ru complexes) and solvents (polar aprotic vs. ethers) to assess regioselectivity in hydrogenation or cross-coupling reactions.

- Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. For example, the indenone carbonyl stretch (~1700 cm⁻¹) may shift upon coordination to metals .

- Analyze kinetic data using the Eyring equation to determine activation parameters .

Q. How can crystallographic data resolve ambiguities in stereochemical outcomes?

Single-crystal X-ray diffraction is indispensable for assigning absolute configurations. For example:

- In analogs like (E)-2-[4-(Piperidin-1-yl)benzylidene]-indenones, the E-configuration was confirmed via C–C bond lengths (1.34–1.38 Å) and torsion angles (173.2°) .

- Compare experimental unit cell parameters (V = 935.0 ų for triclinic systems) with Cambridge Structural Database entries to validate structural uniqueness .

Q. What methodologies are recommended for assessing biological activity while avoiding assay interference?

- Counter-screening : Test the compound against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific binding.

- Use surface plasmon resonance (SPR) to measure binding kinetics directly, minimizing false positives from aggregation artifacts.

- For cellular assays, include a scrambled stereoisomer or core-deleted analog as a negative control .

Methodological Notes

- Data Contradiction Analysis : Always reconcile spectral or crystallographic anomalies by repeating experiments under standardized conditions and consulting multi-technique datasets .

- Experimental Design : Prioritize robustness over novelty; for example, validate synthetic yields using orthogonal purification methods (e.g., column chromatography followed by recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。